molecular formula C21H19N3O3S B7501417 N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide

Cat. No. B7501417
M. Wt: 393.5 g/mol
InChI Key: GRFDBODDBCJISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide, also known as BZML, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. BZML is a benzamide derivative that has been synthesized through a multi-step process.

Mechanism of Action

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide acts as a selective and potent inhibitor of VGLUT1 by binding to the luminal domain of the protein. This prevents the uptake and packaging of glutamate into synaptic vesicles, leading to a decrease in glutamate release and synaptic transmission.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been shown to have significant effects on synaptic transmission and plasticity. It has been reported to decrease glutamate release and increase paired-pulse facilitation, indicating a presynaptic mechanism of action. N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has also been shown to reduce the frequency and amplitude of excitatory postsynaptic currents, indicating a postsynaptic mechanism of action. In addition, N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been reported to have anticonvulsant and neuroprotective effects in animal models of epilepsy and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide in lab experiments is its selectivity and potency as a VGLUT1 inhibitor. This allows for the specific investigation of the role of VGLUT1 in synaptic transmission and plasticity. However, one limitation is the lack of availability of N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for the use of N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide in scientific research. One area of interest is the investigation of the role of VGLUT1 in neurological disorders such as epilepsy and Parkinson's disease. N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide may also be used to investigate the role of VGLUT1 in other physiological processes, such as pain perception and addiction. In addition, the development of more potent and selective VGLUT1 inhibitors may lead to the identification of new therapeutic targets for neurological disorders.

Synthesis Methods

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide is synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate to form ethyl 2-(2-benzothiazolyl)acetate. This intermediate is then reacted with sodium hydride and 1,2-dibromoethane to form N-(2-benzothiazolyl)ethyl-2-bromoacetamide. The final step involves the reaction of N-(2-benzothiazolyl)ethyl-2-bromoacetamide with 2,5-dioxopyrrolidine to form N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective and potent inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the packaging and release of glutamate in neurons. N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been used to investigate the role of VGLUT1 in synaptic transmission and plasticity, as well as in neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-19-9-10-20(26)24(19)13-14-5-7-15(8-6-14)21(27)22-12-11-18-23-16-3-1-2-4-17(16)28-18/h1-8H,9-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFDBODDBCJISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.